Cas no 58546-55-7 (Schisantherin B)

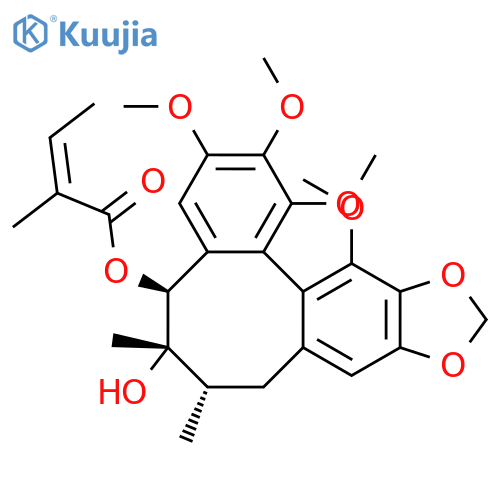

Schisantherin B structure

商品名:Schisantherin B

Schisantherin B 化学的及び物理的性質

名前と識別子

-

- Schizantherin B

- Schisantherin B

- Gomisin B

- Wuweizi ester B

- (2Z)-2-Methyl-2-butenoic acid(5S,6S,7S,13aS)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-yl ester

- 2-Butenoic acid,2-methyl-,(5S,6S,7S,13aS)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[

- 2-Butenoic acid,2-methyl-,(5S,6S,7S,13aS)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6...

- SchizandrolB

- Schizandrol B

- Gomisin-B

- Schisandrer B

- Schisantherin-B

- Schizantherin-B

- Wuweizi ester-B

- 97ZTC185XV

- AKOS015965248

- Schisantherin C

- [(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate

- (hydroxy-tetramethoxy-dimethyl-[?]yl) (Z)-2-methylbut-2-enoate

- CHEMBL490308

- UNII-97ZTC185XV

- C17814

- Q27155290

- 58546-55-7

- S9443

- CHEBI:81352

- CCG-269808

- 2-Butenoic acid, 2-methyl-, 5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-5-yl ester, (5S-(5.alpha.(Z),6.beta.,7.beta.))-

- AC-34853

- 2-BUTENOIC ACID, 2-METHYL-, (5S,6S,7S,13AS)-5,6,7,8-TETRAHYDRO-6-HYDROXY-1,2,3,13-TETRAMETHOXY-6,7-DIMETHYLBENZO(3,4)CYCLOOCTA(1,2-F)(1,3)BENZODIOXOL-5-YL ESTER, (2Z)-

- 2-Butenoic acid, 2-methyl-, 5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-5-yl ester, (5S-(5alpha(Z),6beta,7beta))-

- AC-20312

- (5S,6S,7S)-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-5-yl (Z)-2-methylbut-2-enoate

- 2-BUTENOICACID,2-METHYL-,(5S,6S,7S,13AS)-5,6,7,13A-TETRAHYDRO-6-HYDROXY-1,2,3,13-TETRAMETHOXY-6,7-DIMETHYLBENZO[3,4]CYCLOOCTA[1,2-F][1,3]BENZODIOXOL-5-YLESTER,(2Z)-

- 2-BUTENOIC ACID, 2-METHYL-, (5S,6S,7S,13AS)-5,6,7,8-TETRAHYDRO-6-HYDROXY-1,2,3,13-TETRAMETHOXY-6,7-DIMETHYLBENZO[3,4]CYCLOOCTA[1,2-F][1,3]BENZODIOXOL-5-YL ESTER, (2Z)-

- G0540

- SCHEMBL25301715

- DA-57731

-

- MDL: MFCD08460221

- インチ: InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9-12,15,20,26,30H,13H2,1-8H3/b14-9-,16-10?/t15-,20-,26-,28-/m0/s1

- InChIKey: XDVOVYYAPHHHBE-TYEAGPBUSA-N

- ほほえんだ: O=C(OC(C(C)(O)C(C)C1)C2=CC(OC)=C(OC)C(OC)=C2C3=C1C=C4OCOC4=C3OC)/C(C)=C/C

計算された属性

- せいみつぶんしりょう: 514.22000

- どういたいしつりょう: 514.22028266 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 37

- 回転可能化学結合数: 7

- 複雑さ: 833

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- ぶんしりょう: 514.6

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 102Ų

じっけんとくせい

- 色と性状: White powder

- 密度みつど: 1.28

- ゆうかいてん: No data available

- ふってん: 638.6 ℃ at 760 mmHg

- フラッシュポイント: 206.5±25.0 °C

- 屈折率: 1.589

- PSA: 101.91000

- LogP: 4.43340

Schisantherin B セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Schisantherin B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S199110-5mg |

Schisantherin B |

58546-55-7 | 5mg |

$ 75.00 | 2023-09-06 | ||

| ChemScence | CS-3661-5mg |

Schisantherin B |

58546-55-7 | 99.90% | 5mg |

$375.0 | 2022-04-27 | |

| TargetMol Chemicals | T6S1918-5mg |

Schisantherin B |

58546-55-7 | 99.06% | 5mg |

¥ 497 | 2024-07-19 | |

| TargetMol Chemicals | T6S1918-10mg |

Schisantherin B |

58546-55-7 | 99.06% | 10mg |

¥ 828 | 2024-07-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6S1918-10 mg |

Schisantherin B |

58546-55-7 | 98.49% | 10mg |

¥5745.00 | 2022-04-26 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0540-25MG |

Schisantherin B |

58546-55-7 | >98.0%(HPLC) | 25mg |

¥1180.00 | 2024-04-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6S1918-5 mg |

Schisantherin B |

58546-55-7 | 98.49% | 5mg |

¥3405.00 | 2022-04-26 | |

| Chengdu Biopurify Phytochemicals Ltd | BP1268-100mg |

Schizantherin B |

58546-55-7 | 98% | 100mg |

$360 | 2023-09-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83542-10MG |

Schisantherin B |

58546-55-7 | 10mg |

¥6930.71 | 2025-01-16 | ||

| ChemScence | CS-3661-1mg |

Schisantherin B |

58546-55-7 | 99.90% | 1mg |

$150.0 | 2022-04-27 |

Schisantherin B 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

58546-55-7 (Schisantherin B) 関連製品

- 518-28-5(Podofilox)

- 140460-42-0(2-Butenoic acid,2-methyl-,(6R,7R,8R,13S)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-ylester, (2E)-)

- 69176-51-8(Tigloylgomisin P)

- 83864-70-4(Angeloylisogomisin O)

- 72561-28-5(angeloylgomisin Q)

- 495-31-8(Nodakenin)

- 64938-51-8(2-Butenoic acid,2-methyl-,(5S,6S,7S)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)-)

- 460090-65-7(Interiotherin C)

- 1181216-84-1(Schisanwilsonin I)

- 62956-47-2(Gomisin F)

推奨される供給者

Amadis Chemical Company Limited

(CAS:58546-55-7)Schisantherin B

清らかである:99%/99%/99%

はかる:200mg/500mg/25mg

価格 ($):248.0/524.0/223.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:58546-55-7)Schisantherin B

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ